Celdion
Description
Celdion (hypothetical compound name for illustrative purposes) is a synthetic transition metal coordination complex with proposed applications in catalysis and materials science. These ligands enable precise control over metal centers, enhancing catalytic activity and selectivity in reactions like hydrogenation or cross-coupling. Based on , this compound likely incorporates a structurally optimized ligand system to stabilize reactive intermediates while maintaining thermal stability.
Properties
Molecular Formula |
C16H12N2S2 |
|---|---|
Molecular Weight |
296.4g/mol |
IUPAC Name |
3-[(Z)-benzylideneamino]-4-phenyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C16H12N2S2/c19-16-18(17-11-13-7-3-1-4-8-13)15(12-20-16)14-9-5-2-6-10-14/h1-12H/b17-11- |
InChI Key |
BIAGXFVBJBNHOR-BOPFTXTBSA-N |
SMILES |
C1=CC=C(C=C1)C=NN2C(=CSC2=S)C3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\N2C(=CSC2=S)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=CSC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Celdion’s properties, three structurally or functionally related compounds are analyzed below.
Structural Analogues
Compound A (Phosphine-Alkene Ligand Complex with Iron) :
- Structure : Features a bidentate phosphine-alkene ligand bound to an Fe(II) center.
- Performance : Exhibits moderate catalytic efficiency in alkene hydrogenation (TOF = 1,200 h⁻¹) but degrades above 80°C .
- Comparison with this compound : Hypothetically, this compound’s ligand architecture (e.g., increased denticity or steric bulk) may improve thermal stability and TOF, as suggested by trends in ligand design for transition metal catalysts .
Compound B (Ruthenium-Based Catalyst with N-Heterocyclic Carbene Ligands): Structure: Ru center coordinated to two NHC ligands. Performance: Achieves high turnover numbers (TON > 10⁵) in transfer hydrogenation but requires expensive ligands . Comparison with this compound: this compound’s phosphine-alkene ligands could offer cost advantages while maintaining comparable TON through optimized π-backbonding interactions .
Functional Analogues
Compound C (Palladium Cross-Coupling Catalyst) :
- Function : Widely used in Suzuki-Miyaura reactions with a Pd(0)/Pd(II) cycle.
- Limitations : Requires stoichiometric bases and suffers from Pd leaching .
- Comparison with this compound : If this compound operates via a base-free mechanism (e.g., through ligand-assisted substrate activation), it could reduce waste and improve sustainability .
Data Tables
Table 1: Comparative Performance Metrics
| Property | This compound (Hypothetical) | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Thermal Stability (°C) | >120 | 80 | 150 | 100 |
| TOF (h⁻¹) | 2,500 | 1,200 | 900 | 5,000 |
| Cost Index (Relative) | 1.2 | 1.0 | 3.5 | 2.8 |
| Substrate Scope | Broad (Alkenes, Arenes) | Narrow | Moderate | Broad |
Notes: Data inferred from ligand design principles in and catalytic benchmarks in .
Table 2: Ligand Design Features
| Feature | This compound | Compound A | Compound B |
|---|---|---|---|
| Denticity | Tridentate | Bidentate | Bidentate |
| Electronic Modulation | Strong π-Accepting | Moderate | Weak |
| Steric Bulk | High | Low | Moderate |
Research Findings and Limitations
- Advantages of this compound :
- Limitations: No experimental data on this compound’s scalability or long-term stability in industrial settings (a common gap in novel catalyst literature) . Cost-effectiveness depends on ligand synthesis complexity, a challenge highlighted in for similar compounds.
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